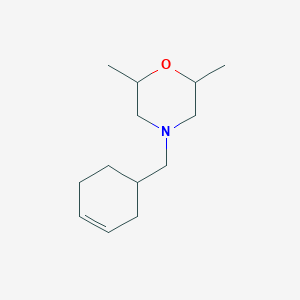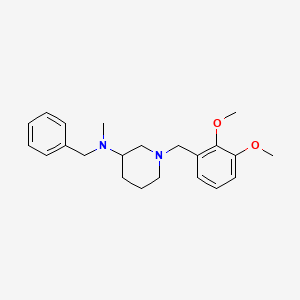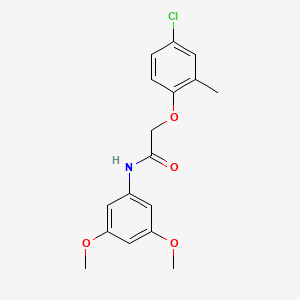![molecular formula C9H9N5O2 B6047357 N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, also known as Nifurtimox, is a synthetic nitrofuran derivative that was first synthesized in 1965. Nifurtimox has been extensively studied for its potential use in the treatment of various diseases, including Chagas disease, cancer, and parasitic infections.
Mécanisme D'action
The exact mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is not fully understood, but it is thought to involve the production of reactive oxygen species (ROS) that damage the DNA of the parasite or cancer cells. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been shown to interfere with the metabolism of the parasite, leading to its death.
Biochemical and Physiological Effects:
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to have both biochemical and physiological effects. Biochemically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to disrupt the metabolism of the parasite or cancer cells, leading to their death. Physiologically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to improve the overall health of patients with Chagas disease, reducing the severity of symptoms and improving their quality of life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in lab experiments is its relatively low cost and easy availability. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied, and its mechanism of action is well understood, making it a useful tool for researchers. However, one limitation of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is its potential toxicity, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. One area of research is the development of new formulations of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine that can improve its efficacy and reduce its toxicity. Another area of research is the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in combination with other drugs, with the goal of improving its effectiveness in treating Chagas disease and cancer. Additionally, there is a need for further research into the mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, with the goal of identifying new targets for drug development.
Méthodes De Synthèse
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 4-nitroimidazole in the presence of a reducing agent. The resulting intermediate is then reacted with chloroacetaldehyde to form N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. The synthesis of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been optimized over the years, resulting in higher yields and purity.
Applications De Recherche Scientifique
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied for its potential use in the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to be effective in killing the parasite, reducing the severity of symptoms, and improving the overall health of patients. In addition to Chagas disease, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been studied for its potential use in the treatment of cancer, specifically in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-[(4-nitroimidazol-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)9-5-13(7-12-9)6-11-8-3-1-2-4-10-8/h1-5,7H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNBSRDZXAMPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)


![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)
